molecular formula C12H11F2N3O2S2 B12344966 N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B12344966
M. Wt: 331.4 g/mol
InChI Key: RLMAFYXWXRFDPJ-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often employ green chemistry principles to ensure atom economy, cleaner reaction profiles, and catalyst recovery .

Chemical Reactions Analysis

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for biological studies.

    Medicine: It is explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties. It acts on various biological targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific structural features and pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C12H11F2N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C12H11F2N3O2S2/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19)

InChI Key

RLMAFYXWXRFDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)SC(F)F

Origin of Product

United States

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